9,11-Symco
Description
Based on analogous compounds in the literature, 9,11-Symco is hypothesized to belong to a class of bioactive molecules where these positions are critical for chemical reactivity, stability, or biological activity. Such compounds are often studied for their anti-inflammatory, cytotoxic, or hormonal properties, as seen in sterols, bufadienolides, and synthetic estrone derivatives .
Properties
CAS No. |
143625-40-5 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C28H46O4/c1-17(2)18(3)7-8-19(4)22-9-10-23(27(22,5)13-14-29)21-16-25(31)24-15-20(30)11-12-28(24,6)26(21)32/h16-17,19-20,22-25,29-31H,3,7-15H2,1-2,4-6H3/t19-,20?,22-,23?,24?,25?,27-,28+/m1/s1 |
InChI Key |
XHFAXVFEJWTPSR-LQZOCPDKSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CCC([C@]1(C)CCO)C2=CC(C3CC(CC[C@@]3(C2=O)C)O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Synonyms |
9,11-seco-3,6,11-trihydroxy-24-methylenecholest-7-en-9-one 9,11-SYMCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Symco typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxyl groups through selective oxidation reactions. The hexahydronaphthalenone core is then constructed via cyclization reactions, and the final product is obtained through purification techniques such as recrystallization and chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precision and efficiency. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, which could lead to the discovery of new drugs or therapeutic agents.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new medications, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its applications in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 9,11-Symco exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxyl groups and hydrophobic regions enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This mechanism is crucial for its potential therapeutic applications, as it determines the compound’s efficacy and specificity.
Comparison with Similar Compounds
Anti-Inflammatory Boswellic Acid Derivatives
- 3-Acetyl-9,11-Dehydro-β-Boswellic Acid
- Structure : Features a 9,11-double bond and acetyl group at C3.
- Bioactivity : Demonstrates potent anti-inflammatory effects by suppressing TNF-α, IL-1β, and IL-6 in lipopolysaccharide-induced macrophages .
- Comparison : Unlike 9,11-Symco (hypothesized), this compound’s activity is enhanced by thermal processing (e.g., vinegar frying), which increases its concentration by 20–30% .
Cytotoxic 9,11-Secosterols
- 9,11-Open-Ring Sterols (e.g., Compounds 1–3 from Sarcophyton soft coral)
| Parameter | This compound (Hypothesized) | 9,11-Secosterols |
|---|---|---|
| Structural Feature | Closed ring system? | Open 9,11 ring |
| Cytotoxicity (IC50) | Unknown | 10–50 µM |
| Source | Synthetic? | Natural (marine) |
Δ9,11-Estrone Derivatives
- Δ9,11-Estrone (Compound 5,7)
- Structure : Aromatic steroid with 9,11-double bond.
- Bioactivity : Antiproliferative activity in breast cancer cells (MCF-7), with IC50 values comparable to estrone (E1) but modified pharmacokinetics .
- Comparison : this compound may lack the steroid backbone but could mimic the antiproliferative effects via similar electronic or steric interactions.
Bufadienolides with Δ9,11-Double Bonds
- Bufadienolide Compounds 3,7,8 Structure: Cardiac glycosides with a Δ9,11-double bond and 12-carbonyl group. Bioactivity: Cytotoxic against multiple tumor lines (IC50: 1–10 µM), independent of 11-hydroxyl or 9,11-double bond presence . Comparison: this compound may lack the glycoside moiety but could share cytotoxicity through planar 9,11 regions enhancing membrane interactions.
| Parameter | This compound (Hypothesized) | Bufadienolides |
|---|---|---|
| Sugar Moiety | Absent? | Present |
| Cytotoxicity Mechanism | Undefined | Na+/K+ ATPase inhibition |
| Selectivity | Unknown | Broad-spectrum |
Key Research Findings and Trends
Structural Determinants of Bioactivity: The 9,11 positions are critical for anti-inflammatory (boswellic acids) and cytotoxic (secosterols, bufadienolides) activities. Modifications here enhance metabolic stability and target binding . In contrast, Δ9,11-estrone derivatives show that 9,11 unsaturation alone is insufficient for bioactivity; additional substituents (e.g., bromine) are required .
Synthetic vs. Natural Sources :
- Natural 9,11-modified compounds (e.g., marine sterols) exhibit higher cytotoxicity but lower synthetic accessibility.
- Synthetic analogs (e.g., boswellic acid derivatives) allow precise tuning of pharmacokinetics .
In boswellic acids, however, 9,11 modifications directly correlate with anti-inflammatory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
